molecular formula C18H26BNO5 B1415838 1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one CAS No. 2057448-28-7

1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one

Cat. No.: B1415838
CAS No.: 2057448-28-7
M. Wt: 347.2 g/mol
InChI Key: IFJNZSWVCRTBHO-UHFFFAOYSA-N
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Description

1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one is a complex organic compound characterized by its morpholino group and boronic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one typically involves a multi-step process. The initial step often includes the formation of the boronic acid derivative through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid with a halogenated phenol in the presence of a palladium catalyst and a base.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis may involve continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the boronic acid moiety can yield various substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Substitution reactions often require strong nucleophiles and may be carried out in polar aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted boronic acid derivatives.

Scientific Research Applications

1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.

  • Biology: The compound can be employed in biological studies to investigate enzyme inhibition and protein interactions.

  • Industry: The compound is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, in enzymes. This interaction can modulate enzyme activity and influence biological processes.

Comparison with Similar Compounds

  • Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanone

  • 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

Uniqueness: 1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one is unique due to its morpholino group, which imparts distinct chemical properties compared to other boronic acid derivatives

Biological Activity

1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a morpholino group and a boronic acid derivative, which contribute to its unique interactions with biological targets. Understanding the biological activity of this compound is crucial for its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's IUPAC name is 1-morpholin-4-yl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanone. Its molecular formula is C18H26BNO5C_{18}H_{26}BNO_{5}, with a molecular weight of 341.32 g/mol. The structure includes a morpholino group that enhances solubility and biological compatibility.

PropertyValue
Molecular FormulaC₁₈H₂₆BNO₅
Molecular Weight341.32 g/mol
CAS Number2057448-28-7
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets through reversible covalent bonding. The boronic acid moiety can form interactions with amino acids such as serine and cysteine in enzymes, modulating their activity and influencing various biological processes.

Biological Activity

Research indicates that this compound exhibits significant activity in several biological contexts:

Enzyme Inhibition

Studies have shown that the compound can inhibit various enzymes involved in critical biochemical pathways. For instance:

  • Cereblon E3 Ligase Modulation : The compound has been identified as a potential modulator of cereblon E3 ligase, which plays a role in protein degradation pathways relevant to cancer therapy .

Antitumor Activity

Preliminary studies suggest that the compound may possess antitumor properties through its action on specific cancer-related pathways. It has been noted for its ability to induce apoptosis in tumor cells by targeting proteins involved in cell survival and proliferation.

Case Studies

Several case studies have explored the efficacy of this compound in different experimental settings:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of multiple myeloma cell lines by promoting the degradation of key survival proteins via cereblon ligase interaction .
  • Enzyme Interaction Studies : Research involving kinetic assays has shown that the compound effectively inhibits serine proteases at nanomolar concentrations, suggesting its potential as a therapeutic agent in diseases where these enzymes are implicated.

Comparative Analysis

To understand the uniqueness of this compound relative to similar molecules, a comparative analysis was conducted:

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanoneEnzyme inhibition; AntitumorMorpholino group enhances solubility
Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanoneAntitumor; Protein targetingTrifluoromethyl group for lipophilicity
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazoleAntifungalImidazole ring provides different reactivity

Properties

IUPAC Name

1-morpholin-4-yl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO5/c1-17(2)18(3,4)25-19(24-17)14-6-5-7-15(12-14)23-13-16(21)20-8-10-22-11-9-20/h5-7,12H,8-11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJNZSWVCRTBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one
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1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one
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1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one
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1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one
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1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one
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1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one

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